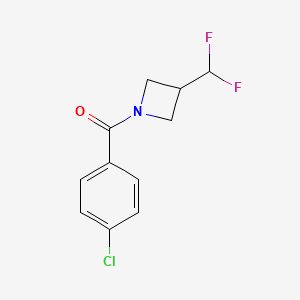
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “1-Hydroxycyclohexyl phenyl ketone”, involves a series of reactions including acylation, Friedel-Crafts, and alkaline . Another method involves reacting halogenated benzene with magnesium particles to prepare a Grignard reagent, dropwise adding cyclohexyl carbonitrile into the prepared Grignard reagent, and hydrolyzing to generate cyclohexyl benzophenone after complete reaction .Chemical Reactions Analysis
The compound “1-Hydroxycyclohexyl phenyl ketone” is known to participate in oxidation reactions. It can act as an oxidant in the chemoselective oxidation of primary alcohols and aldehydes to the corresponding carboxylic acids .Physical And Chemical Properties Analysis
The compound “1-Hydroxycyclohexyl phenyl ketone” is a solid at 20°C. It has a melting point of 47-50°C and a molecular weight of 204.27. It is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Simplified Kinetic Model for Cyclohexanone Oximation : Lorenzo, Romero, and Santos (2016) developed a simplified kinetic model for the oximation of cyclohexanone, a related compound to 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime, which is crucial for the production of ε-caprolactam, used in the nylon-6 industry. This study provided insights into the reaction conditions affecting the oximation rate, highlighting the importance of pH, interfacial area between phases, and reagent concentrations (Lorenzo, Romero, & Santos, 2016).
Nucleophilicity of Oximes : Bolotin et al. (2016) investigated the nucleophilicity of various oxime species, including cyclohexanone oxime, through their reaction with nitrilium closo-decaborate clusters. The study revealed significant insights into the reactivity and mechanisms of oximes, providing a foundation for understanding the chemical behavior of compounds like this compound (Bolotin et al., 2016).
Synthesis of α-Hydroxyoxime and Metal Extraction : Barnard et al. (2015) synthesized an oxidation-resistant α-hydroxyoxime, highlighting its synergistic behavior in metal extraction when combined with Versatic 10. This research demonstrates the potential application of oximes in enhancing metal extraction processes (Barnard, Shiers, Kelly, & Lombardo, 2015).
Alicyclic Oximes and Conformational Isomerism : Bawa and Swairi (2019) focused on the synthesis of alicyclic oximes, including cyclohexanone oxime, to study expected conformational isomerism. The findings contribute to understanding the structural diversity and potential applications of oximes in various chemical contexts (Bawa & Swairi, 2019).
Applications in Material Science and Catalysis
- Photochemistry of Bicyclo[2.2.2]oct-7-ene-2,5-diones : Yang et al. (2003) explored the photochemistry of several compounds, including oxime derivatives, providing insights into their potential applications in material science and photoreactive processes. This study highlights the versatility of oxime compounds in developing light-responsive materials (Yang et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s structurally similar to other oxime compounds, which are known to interact with their targets through hydrogen bonding and electrostatic interactions . The presence of the oxime group (N=O) could potentially form hydrogen bonds with amino acid residues in the target proteins, altering their function.
Biochemical Pathways
Oximes are often involved in redox reactions and can influence various metabolic pathways
Pharmacokinetics
The compound’s molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to influence cellular signaling pathways and enzyme activity
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the stability of the oxime group could be influenced by the pH of the environment.
Propriétés
IUPAC Name |
1-[(E)-N-hydroxy-C-(2-phenylethyl)carbonimidoyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHJIXPWADGYMQ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/O)/CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
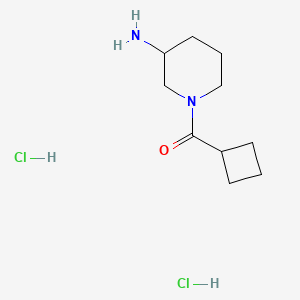
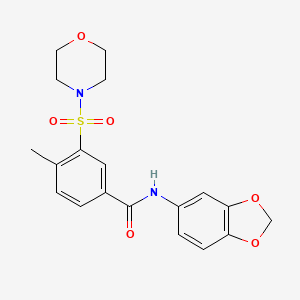
![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)
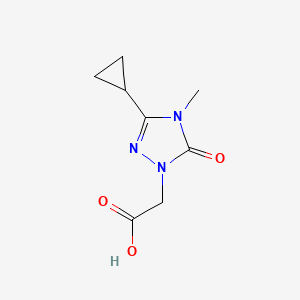
![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)
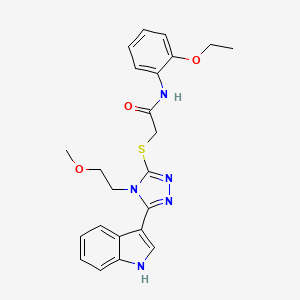

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)
![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)
